Ethyl 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine-3-carboxylate
Description
Ethyl 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine-3-carboxylate is a brominated benzothiazine derivative characterized by a bicyclic framework comprising a benzene ring fused to a 1,4-thiazine moiety. The compound features a bromine substituent at the 7-position of the aromatic ring and an ethyl ester group at the 3-position of the thiazine ring. Its synthesis typically involves cyclization reactions, as exemplified by analogous benzothiazine carboxylate derivatives synthesized via condensation of 2-aminothiophenol derivatives with α-keto esters under acidic conditions . The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization, while the ethyl ester group improves solubility in organic solvents.
Applications of this compound are primarily explored in medicinal chemistry, particularly in the development of anti-proliferative agents. Structural characterization via FTIR and NMR (e.g., ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz in d6-DMSO) confirms its stability and electronic properties, which are critical for biological interactions .
Properties
Molecular Formula |
C11H12BrNO2S |
|---|---|
Molecular Weight |
302.19 g/mol |
IUPAC Name |
ethyl 7-bromo-3,4-dihydro-2H-1,4-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO2S/c1-2-15-11(14)9-6-16-10-5-7(12)3-4-8(10)13-9/h3-5,9,13H,2,6H2,1H3 |
InChI Key |
MCGVVAATFOCPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC2=C(N1)C=CC(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine-3-carboxylate with structurally related heterocyclic compounds, emphasizing differences in core structure, substituents, and functional properties.
Table 1: Structural and Functional Comparison
Key Comparisons:
Core Heterocycle Influence: Benzothiazine vs. Benzoxazine: Replacing sulfur (thiazine) with oxygen (oxazine) increases electronegativity, altering electron distribution. Triazinane Hybrids: The triazinane-fused benzoxazine in introduces additional hydrogen-bonding sites (thioxo, carbonyl), enhancing binding affinity in biological targets.
Substituent Effects :
- Bromine (C7) : The bromo group in the target compound facilitates nucleophilic substitution or cross-coupling reactions, enabling diversification into drug candidates. In contrast, trifluoromethyl (CF₃) and propynyl groups in improve lipophilicity and bioavailability.
- Ethyl Ester (C3) : The ester group in both the target compound and Compound A aids solubility, but its positioning in a partially saturated thiazine ring (3,4-dihydro) may reduce ring strain compared to fully unsaturated analogs.
Biological and Physical Properties :
- Anti-Proliferative Activity : The brominated benzothiazine shows promise in inhibiting cell proliferation, whereas the triazinane-benzoxazine hybrid in is patented for undisclosed therapeutic uses, likely leveraging its trifluorinated scaffold for target engagement.
- Solubility and Stability : The ethyl ester group enhances organic solubility, while CF₃ and propynyl substituents in contribute to metabolic resistance.
Synthetic Accessibility: The target compound’s synthesis mirrors methods for non-brominated analogs (e.g., Compound A ), but bromination introduces additional steps. The triazinane-benzoxazine compound requires multi-step functionalization, reflecting higher complexity.
Research Implications and Limitations
Further studies should explore:
- Quantitative structure-activity relationship (QSAR) analyses to correlate substituents with anti-proliferative efficacy.
- Comparative pharmacokinetic profiling of benzothiazine vs. benzoxazine derivatives.
Q & A
Q. What are the primary synthetic routes for Ethyl 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine-3-carboxylate?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, bromo-substituted derivatives can be prepared via Suzuki cross-coupling (e.g., 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride in Scheme 2A) . One-pot methods using β-keto esters and disulfides with catalytic triethylamine yield thiazine carboxylates with good yields (e.g., alkyl 3-methyl-4H-benzo[b][1,4]thiazine-2-carboxylates) . Reaction optimization includes controlling temperature, solvent polarity, and catalyst selection to improve regioselectivity.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : For resolving substituent positions and ring conformations (e.g., 300 MHz ^1H NMR for ethyl 3-benzyl-7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylate) .
- HRMS : To confirm molecular formula (e.g., HRMS (ESI+) m/z 340.1548 for a related oxazine derivative) .
- IR spectroscopy : Identifies functional groups like ester carbonyls (1757–1770 cm⁻¹) and aromatic C-H stretches .
Q. What in vitro assays are used to screen its biological activity?
Common assays include:
- Enzyme inhibition studies : Testing interactions with targets like kinases or proteases using fluorometric or colorimetric substrates .
- Cytotoxicity assays : MTT or resazurin-based protocols on cancer cell lines (e.g., compounds with 3,4-dihydro-2H-benzo[b][1,4]thiazine scaffolds) .
- Antinociceptive models : Rodent tail-flick or hot-plate tests for pain modulation (e.g., coumarin-thiazine hybrids) .
Advanced Research Questions
Q. How can synthetic yields be optimized for brominated thiazine derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Suzuki couplings .
- Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl-bromo bonds .
- Temperature control : Reflux conditions (e.g., 80–110°C) minimize side reactions in cyclization steps . For example, ethyl 3-benzyl-4,6-dimethyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylate achieved 67% yield under optimized reflux conditions .
Q. What is the role of the bromo substituent in modulating reactivity and bioactivity?
The bromo group at position 7:
- Enhances electrophilicity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Influences bioactivity : Bromine’s steric and electronic effects can increase binding affinity to hydrophobic enzyme pockets (e.g., tumor cell-specific M2 pyruvate kinase activation) . Comparative studies show bromo derivatives exhibit distinct reactivity vs. chloro or methyl analogs in nucleophilic substitutions .
Q. How can contradictory data in biological activity studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) to reduce noise .
- Structural analogs : Compare with related compounds (e.g., ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-3-yl)acetate vs. oxazine derivatives) to isolate substituent effects .
- Dose-response analysis : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay artifacts .
Q. What strategies improve structure-activity relationships (SAR) for this compound?
SAR refinement requires:
- Substituent diversification : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at positions 3, 4, or 7 .
- Pharmacophore modeling : Align thiazine rings and ester groups with target binding pockets using software like Schrödinger .
- Comparative crystallography : Resolve X-ray structures of ligand-target complexes to validate docking predictions .
Q. What advanced analytical methods address characterization challenges?
Beyond NMR/HRMS:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystalline derivatives) .
- LC-MS/MS : Quantifies trace impurities or degradation products during stability studies .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
Q. How do pharmacokinetic properties (e.g., solubility, metabolic stability) impact preclinical studies?
Key considerations:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) to improve aqueous solubility, as seen in 3-hydroxybenzo[b][1,4]thiazine derivatives .
- Microsomal stability assays : Use liver microsomes to assess CYP450-mediated metabolism .
- Plasma protein binding : Evaluate via equilibrium dialysis to predict free drug concentrations .
Q. How are multi-step syntheses designed to incorporate regioselective modifications?
Strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during functionalization .
- Stepwise coupling : Prioritize bromination before esterification to avoid side reactions .
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) while improving regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
